molecular formula C10H10F2O4 B3029411 Methyl 2,6-difluoro-3,5-dimethoxybenzoate CAS No. 651734-55-3

Methyl 2,6-difluoro-3,5-dimethoxybenzoate

Cat. No.: B3029411
CAS No.: 651734-55-3
M. Wt: 232.18
InChI Key: ODTXQKMLYIPFJY-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H10F2O4. It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-difluoro-3,5-dimethoxybenzoate can be synthesized through several methods. One common method involves the reaction of 2,6-difluoro-3,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound often involves similar esterification reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity and yield .

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-3,5-dimethoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of fluorine and methoxy groups, which imparts distinct chemical and physical properties. These properties make it valuable in various synthetic and research applications .

Biological Activity

Methyl 2,6-difluoro-3,5-dimethoxybenzoate is a compound of growing interest in the fields of chemistry and biology due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H12F2O4
  • CAS Number : 651734-55-3
  • Molecular Weight : 248.21 g/mol

This compound is used as an intermediate in synthesizing more complex organic molecules and has been investigated for its potential interactions with biomolecules in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Its mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which plays a crucial role in melanin production. This inhibition can have implications for treating hyperpigmentation disorders .
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to neuroprotective effects by scavenging free radicals and preventing oxidative stress .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Antibacterial Efficacy : The compound showed promising antibacterial activity against various strains such as Klebsiella pneumoniae and Staphylococcus aureus. This suggests its potential use in developing antimicrobial agents .

Cytotoxicity and Cell Viability

Research involving cellular assays has evaluated the cytotoxic effects of this compound on different cell lines:

  • In a study assessing cell viability in murine B16F10 cells (a model for melanoma), concentrations up to 20 µM did not exhibit significant cytotoxicity. However, higher concentrations led to increased cell death, indicating a dose-dependent response .

Case Studies and Research Findings

  • Tyrosinase Inhibition Study :
    • A study investigated the inhibitory effects of various analogs on tyrosinase activity in B16F10 cells. This compound exhibited significant inhibition at concentrations above 10 µM. This effect was compared to standard inhibitors like kojic acid, demonstrating its potential as a therapeutic agent for skin disorders related to melanin production .
  • Antioxidant Activity Assessment :
    • Compounds structurally related to this compound were tested for their ability to scavenge free radicals. Results indicated that these compounds could effectively reduce oxidative stress markers in cellular models .

Data Tables

Activity Type Concentration Tested (µM) Effect Observed
Tyrosinase Inhibition10Significant inhibition compared to control
Cytotoxicity (B16F10)≤20No significant cytotoxicity
Antioxidant ActivityVariesEffective scavenging of free radicals

Properties

IUPAC Name

methyl 2,6-difluoro-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTXQKMLYIPFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)C(=O)OC)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732176
Record name Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651734-55-3
Record name Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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